Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS: 889955-52-6) is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 3-ethoxy-3-oxopropanoyl substituent at the 3-position. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in the construction of complex alkaloids, pharmaceuticals, and bioactive molecules . Its structure combines the steric protection of the Boc group with the electrophilic reactivity of the β-keto ester moiety, enabling versatile applications in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)8-11(16)10-6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQOTLQCHLIYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
-
- tert-Butyl pyrrolidine-1-carboxylate (BOC-protected pyrrolidine)
- Ethyl 3-oxopropanoate (ethyl acetoacetate derivative)
-
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the pyrrolidine nitrogen or activate the nucleophile.
- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to facilitate the reaction.
- Temperature: Typically ambient to moderate heating (25–60°C) to optimize reaction rate without decomposing sensitive groups.
Mechanism:
The base deprotonates the nitrogen of the BOC-protected pyrrolidine, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of ethyl 3-oxopropanoate, forming the desired acylated product.
Purification
- The crude product is purified by standard chromatographic techniques, such as silica gel column chromatography, using eluents like ethyl acetate/hexane mixtures to achieve high purity (>95%).
- Recrystallization may be employed for further purification depending on the scale and application.
Alternative Synthetic Approaches
Wittig Reaction Route:
Starting from N-BOC-3-pyrrolidone, a Wittig reaction with trimethyl phosphonoacetate can be performed to introduce the ethoxy-oxo-propanoate moiety, followed by reduction or further functional group transformations to yield the target compound. This method offers versatility in modifying substituents on the pyrrolidine ring.Direct Acylation:
Direct acylation of tert-butyl pyrrolidine-1-carboxylate with ethyl 3-oxopropanoyl chloride under controlled conditions can also be used, although this requires careful handling of acyl chlorides and may involve harsher conditions.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | tert-Butyl pyrrolidine-1-carboxylate, ethyl 3-oxopropanoate | Commercially available or synthesized |
| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Strong base for deprotonation |
| Solvent | DMF, THF | Polar aprotic solvents preferred |
| Temperature | 25–60°C | Ambient to moderate heating |
| Reaction time | 4–24 hours | Depends on scale and reagent purity |
| Purification method | Silica gel column chromatography | Eluent: ethyl acetate/hexane mixtures |
| Product purity | >95% | Confirmed by HPLC or NMR |
| Yield | 70–85% | Optimized by reaction conditions |
Research Findings and Analysis
- The use of sodium hydride as a base provides efficient deprotonation and high conversion rates, but requires anhydrous conditions to prevent side reactions.
- Potassium carbonate offers a milder alternative, suitable for sensitive substrates, though reaction times may be longer.
- The BOC protecting group on the pyrrolidine nitrogen is crucial for regioselectivity and stability during the acylation step, preventing unwanted side reactions.
- Chromatographic purification is essential to remove unreacted starting materials and side products, ensuring the compound's suitability for pharmaceutical applications.
- Alternative synthetic routes such as the Wittig reaction provide flexibility for structural modifications, which is valuable in medicinal chemistry for analog development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular formula of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is , with a molecular weight of approximately 285.34 g/mol. The compound features a pyrrolidine ring, which is known for its versatile reactivity in organic synthesis. The presence of the ethoxy and oxopropanoyl groups enhances its potential for various chemical transformations.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds. Some notable applications include:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further anticancer drug development .
- Neuroprotective Properties : Compounds with similar structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecules .
- Chiral Synthesis : The presence of the chiral center in the pyrrolidine ring makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds essential for pharmaceuticals .
Case Study 1: Anticancer Research
A study explored the anticancer properties of pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of Alzheimer’s disease. The findings indicated that these compounds could reduce oxidative stress and improve cognitive function in treated animals, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers
A key structural distinction arises from the substitution pattern on the pyrrolidine ring. For example:
- (S)-tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS: 108310-01-6) shares the same functional groups but substitutes the β-keto ester at the 2-position instead of the 3-position . This positional difference alters steric accessibility and reactivity. The 2-substituted isomer may exhibit reduced steric hindrance in nucleophilic reactions compared to the 3-substituted analog.
Stereochemical Variants
- (R)-tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate (CAS: 287107-87-3) is the enantiomer of the 2-substituted derivative . Stereochemistry significantly impacts biological activity and chiral synthesis pathways. For instance, enantiomers may differ in binding affinity to enzymes or receptors, though specific data for these compounds remain understudied.
Ring Size Modifications
- Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS: 473837-03-5) replaces the pyrrolidine ring with a six-membered piperidine ring . Larger ring sizes influence conformational flexibility and solubility. Piperidine derivatives often exhibit distinct reactivity in cycloaddition or alkylation reactions due to reduced ring strain.
Functional Group Variations
- 1-tert-Butoxycarbonyl-3-pyrrolidone (CAS: 101385-93-7) lacks the ethoxypropanoyl group, simplifying its structure to a Boc-protected pyrrolidinone . The absence of the β-keto ester diminishes its electrophilicity, making it less reactive in acyl transfer reactions but more stable under basic conditions.
- This modification could improve solubility in polar solvents compared to the target compound.
Biological Activity
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C₁₄H₂₃NO₅
- Molecular Weight : 285.34 g/mol
- CAS Number : 287107-87-3
This compound is primarily studied for its role as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial for regulating protein degradation and recycling within cells, making them significant targets in cancer therapy and other diseases involving mitochondrial dysfunction.
Inhibition of DUBs
The compound has been shown to inhibit specific DUBs, such as USP30, which is implicated in various cancer pathways. The inhibition of USP30 enhances mitophagic clearance and sensitizes cancer cells to apoptosis-inducing agents. This mechanism suggests potential therapeutic applications in oncology, particularly for cancers that exhibit resistance to conventional therapies .
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is classified under various hazard statements including potential irritation upon contact with skin or eyes. The lack of comprehensive toxicological data highlights the need for further studies to evaluate its safety profile before clinical applications .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate?
- Methodology : A widely used approach involves coupling reactions with tert-butyl-protected pyrrolidine derivatives. For example, tert-butyl esters are often synthesized via nucleophilic substitution or acylation. In one protocol, dichloromethane serves as the solvent, with triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C to achieve efficient coupling of the ethoxy-oxopropanoyl group to the pyrrolidine backbone . Another method employs trifluoroacetic acid (TFA) for selective deprotection of the tert-butyl group, followed by functionalization with activated esters .
Q. How is this compound purified after synthesis, and what analytical techniques confirm its identity?
- Methodology : Purification typically involves flash column chromatography using gradients of hexane/ethyl acetate (e.g., 6:4 ratio) to isolate intermediates . For final product validation, researchers rely on:
- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the ethoxy-oxopropanoyl moiety (δ ~4.1 ppm for -OCH2CH3 and δ ~3.5 ppm for the pyrrolidine protons) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 298.18) .
Q. What are the stability considerations for storing this compound?
- Methodology : The compound is hygroscopic and sensitive to acidic conditions. Storage recommendations include:
- Temperature : +4°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis of the ester groups .
- Desiccant : Use molecular sieves (3Å) in the storage vial to absorb moisture .
Advanced Research Questions
Q. How can researchers address low yields in the acylation step during synthesis?
- Methodology : Low yields often stem from steric hindrance at the pyrrolidine nitrogen. Optimization strategies include:
- Catalyst screening : Replace DMAP with stronger acyl transfer catalysts like HOBt (hydroxybenzotriazole) .
- Temperature control : Perform reactions at 0°C to minimize side reactions, with gradual warming to room temperature .
- Solvent polarity : Switch from dichloromethane to THF for better solubility of intermediates .
Q. What strategies are employed to resolve stereochemical challenges in derivatives of this compound?
- Methodology : Chiral resolution can be achieved via:
- Chiral HPLC : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like allylation or hydroxylation .
- Case study : In the synthesis of FTY720 analogs, tert-butyl-protected pyrrolidine intermediates were synthesized with >90% enantiomeric excess (ee) using (R)-BINOL-based catalysts .
Q. How is this compound utilized as an intermediate in anticancer drug development?
- Methodology : The ethoxy-oxopropanoyl group serves as a precursor for bioactive moieties. For example:
- Pro-drug activation : Hydrolysis of the ester under physiological conditions releases a free carboxylic acid, enhancing solubility and bioavailability .
- Conjugation with targeting ligands : The tert-butyl group is selectively deprotected to enable coupling with phenethyl or octylphenyl groups, improving cell membrane penetration in analogs of FTY720 (a sphingosine-1-phosphate receptor modulator) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
